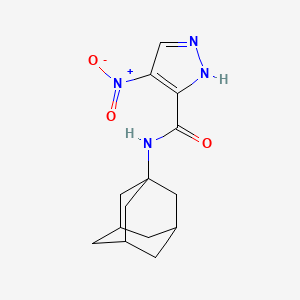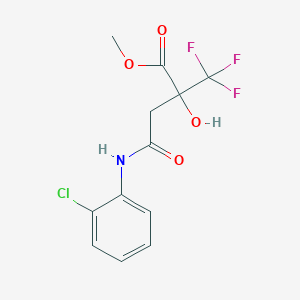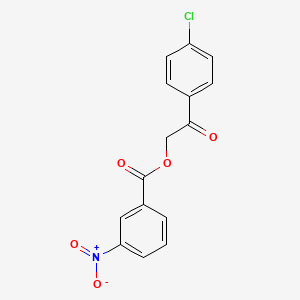![molecular formula C23H20BrNOS B10894027 12-(5-bromothiophen-2-yl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B10894027.png)
12-(5-bromothiophen-2-yl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-(5-BROMO-2-THIENYL)-9,9-DIMETHYL-8,9,10,12-TETRAHYDROBENZO[A]ACRIDIN-11(7H)-ONE is a complex organic compound that belongs to the class of dihydrobenzoacridinone derivatives.
Preparation Methods
The reaction conditions typically involve the use of solvents like ethanol and catalysts to facilitate the reactions . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The bromo group in the compound can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
12-(5-BROMO-2-THIENYL)-9,9-DIMETHYL-8,9,10,12-TETRAHYDROBENZO[A]ACRIDIN-11(7H)-ONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of materials with specific properties, such as luminescent materials.
Mechanism of Action
The mechanism of action of 12-(5-BROMO-2-THIENYL)-9,9-DIMETHYL-8,9,10,12-TETRAHYDROBENZO[A]ACRIDIN-11(7H)-ONE involves its interaction with molecular targets through its bromo-thienyl and benzoacridinone moieties. These interactions can affect various molecular pathways, leading to changes in biological activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to 12-(5-BROMO-2-THIENYL)-9,9-DIMETHYL-8,9,10,12-TETRAHYDROBENZO[A]ACRIDIN-11(7H)-ONE include other dihydrobenzoacridinone derivatives, such as:
- 9,9-Dimethyl-12-[(5-aryl-2-furyl) (or 5-aryl-2-thienyl, or 5-aryl-1-methyl-1H-pyrrolyl)]-7,8,9,10,11,12-hexahydrobenzo[a]acridin-11-ones .
- 5-Bromo-2-(2-thienyl)pyridine .
These compounds share similar structural features but differ in their specific substituents, leading to variations in their chemical and biological properties
Properties
Molecular Formula |
C23H20BrNOS |
|---|---|
Molecular Weight |
438.4 g/mol |
IUPAC Name |
12-(5-bromothiophen-2-yl)-9,9-dimethyl-7,8,10,12-tetrahydrobenzo[a]acridin-11-one |
InChI |
InChI=1S/C23H20BrNOS/c1-23(2)11-16-21(17(26)12-23)22(18-9-10-19(24)27-18)20-14-6-4-3-5-13(14)7-8-15(20)25-16/h3-10,22,25H,11-12H2,1-2H3 |
InChI Key |
VFLMLKZQKXIGEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)C=CC4=CC=CC=C43)C5=CC=C(S5)Br)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(1,3-benzodioxol-5-yl)-N-(2,2-difluoroethyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10893945.png)
![N-(3-fluoro-4-methylphenyl)-1-{2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxamide](/img/structure/B10893951.png)
![(5E)-1-(2,3-dimethylphenyl)-5-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B10893954.png)
![[3-[(Z)-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenyl] 4-acetamidobenzenesulfonate](/img/structure/B10893958.png)
![2-chloro-4-(5-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B10893960.png)

![2-[(5-{[(4-bromophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B10893974.png)
methanone](/img/structure/B10893979.png)
![(16E)-3-ethoxy-16-[(1-methyl-1H-pyrazol-4-yl)methylidene]estra-1(10),2,4-trien-17-ol](/img/structure/B10893984.png)
![Bis[4-(2,4-dinitrophenoxy)phenyl] sulfone](/img/structure/B10893985.png)



![[4-(3-bromobenzyl)piperazin-1-yl]{5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazol-3-yl}methanone](/img/structure/B10894039.png)
